Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds known as triazolopyridines . These are characterized by a triazole ring fused to a pyridine ring . The compound has a molecular weight of 153.57 .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was synthesized and recrystallized from EtOH . The compound was characterized by 1H NMR, 13C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using the InChI code: 1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H . The geometry optimization of the molecular structure of similar compounds has been carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Antifungal Activity and Crystal Structure
The compound has demonstrated antifungal activity against various pathogens, including Stemphylium lycopersici, Fusarium oxysporum. sp. cucumebrium, and Botrytis cinerea. The inhibitory effects were measured to be 51.19%, 62.02%, and 15.56% respectively. These findings are supported by crystal structure analysis, providing insights into the molecular basis of its action (Q. Wang et al., 2018).
Heterocyclic Chemistry and Synthesis
Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds, including indolizines, triazolo[4,3-a]pyridines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles. These compounds have been synthesized through reactions involving nitrogen and sulfur ylides, showcasing the versatility of this compound in organic synthesis (K. Dawood).
Crystal Structure and DFT Studies
Another study focused on the synthesis and crystal structure determination of a derivative of this compound, which was further analyzed using Density Functional Theory (DFT) to understand its electronic structure and reactivity. The experimental and theoretical results provided valuable information on the compound's properties (Jin-Xia Mu et al., 2015).
Novel Synthesis Approaches
The compound has been involved in the development of new synthetic methodologies, such as the acylation of heteroaromatic amines, leading to the facile and efficient synthesis of novel 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. These synthetic routes offer new perspectives in the construction of complex heterocyclic systems (H. M. Ibrahim et al., 2011).
Antibacterial and Surface Activity
This compound derivatives have been explored for their antibacterial properties and surface activity, indicating potential applications in medicinal chemistry and materials science (R. El-Sayed, 2006).
Safety and Hazards
Properties
IUPAC Name |
sodium;8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.Na/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIZKTUJRXQZGE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)[O-])C(=C1)Cl.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN3NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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